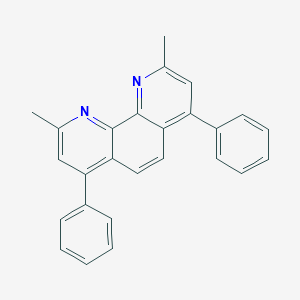2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Copper Detection and Quantification
- Selective Chelator: BCP exhibits a high affinity for Cu+ compared to Cu2+, making it a selective chelator for detecting and quantifying cuprous ions. This property is crucial in various fields, including environmental monitoring, where measuring Cu+ levels in water helps assess potential toxicity [].
- Electrochemical Sensors: BCP can be modified and used in the development of electrochemical sensors for the specific detection of Cu+. These sensors offer advantages like high sensitivity and rapid detection times, making them valuable in various analytical applications [].
Studying Copper in Biological Systems
- Copper Redox State: BCP can differentiate between Cu+ and Cu2+ due to its selective binding property. This allows researchers to investigate the specific oxidation state of copper bound to biomolecules in cells and tissues, providing valuable insights into their function and potential roles in various biological processes [].
- Copper Chelation and Metabolism: BCP can be used to study copper chelation and its effects on cellular processes. By removing copper from the system, researchers can understand the impact of copper availability on various metabolic pathways and cellular functions [].
Organic Photovoltaic (OPV) Devices
- Cathode Interlayer: BCP finds application in OPV devices as a cathode interlayer material. It facilitates efficient electron extraction from the active layer and hinders exciton recombination, ultimately improving the device's performance []. However, its use in specific device configurations can be limited due to potential clustering issues that are actively being addressed through research [].
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, commonly known as Bathocuproine, is an organic compound with the molecular formula . This compound is characterized by its complex polycyclic structure, which includes multiple aromatic rings. The presence of nitrogen atoms in the phenanthroline core allows it to function as a versatile ligand in coordination chemistry. Its unique structure contributes to its high melting point of approximately 288 °C and an energy level of 3.3 eV, making it suitable for various applications in photonics and materials science .
Research indicates that 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline exhibits biological activity primarily through its chelation properties. It has been studied for its potential role in detecting copper ions in biological systems, which can be significant given copper's role in various enzymatic processes. Furthermore, some studies suggest its use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .
Synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline can be achieved through several methods:
- Skraup Synthesis: This traditional method involves the reaction of o-phenylenediamine with a ketene precursor under acidic conditions.
- Doebner-von Miller Reaction: This method also utilizes o-phenylenediamine but focuses on different reaction conditions to improve yield.
- One-Step Synthesis: A more recent approach involves using a mixed-shrinking agent composed of hydrochloric acid and organic acids (such as formic or acetic acid), allowing for a more efficient synthesis with higher purity and yield .
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline is widely utilized in various fields:
- Optoelectronics: It serves as a light outcoupling layer in organic light-emitting diodes (OLEDs), enhancing device efficiency by improving light emission .
- Analytical Chemistry: The compound is employed as a chelating agent for metal ion detection and extraction.
- Photocatalysis: Its complexes are used in photocatalytic applications due to their favorable optical properties .
Interaction studies have demonstrated that 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline forms stable complexes with various metal ions. These studies highlight its potential in sensing applications where selective detection of metal ions is required. The binding affinity and selectivity towards specific ions like copper(II) have been extensively characterized using spectroscopic techniques .
Several compounds share structural similarities with 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4,7-Diphenyl-1,10-phenanthroline | Phenanthroline derivative | Lacks methyl substitutions; used primarily as a ligand |
| 2,9-Dimethyl-1,10-phenanthroline | Phenanthroline derivative | Less sterically hindered compared to 2,9-dimethyl variant |
| 2-Methyl-4,7-diphenyl-1,10-phenanthroline | Phenanthroline derivative | Exhibits different solubility and complexation properties |
The uniqueness of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline lies in its specific methyl substitutions that enhance its solubility and stability compared to other phenanthroline derivatives. This makes it particularly valuable in optoelectronic applications where material performance is critical .
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Gold et al. Identification of a copper-binding metallothionein in pathogenic mycobacteria. Nature Chemical Biology, doi: 10.1038/nchembio.109, published online 24 August 2008. http://www.nature.com/naturechemicalbiology







